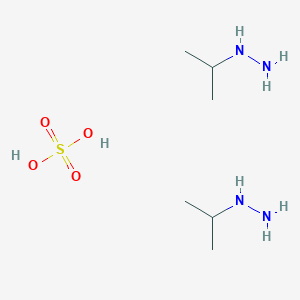

Isopropylhydrazinehemisulfate

Beschreibung

Significance of Isopropylhydrazinehemisulfate in Contemporary Chemical Science

The significance of isopropylhydrazinehemisulfate in contemporary chemical science is primarily derived from the reactivity of the isopropylhydrazine moiety. Hydrazine (B178648) derivatives are a crucial class of compounds in organic chemistry, known for their role in the synthesis of a wide array of heterocyclic compounds and as potent reducing agents.

In the realm of synthetic organic chemistry, isopropylhydrazine can be utilized in the formation of hydrazones and other nitrogen-containing heterocycles. These structural motifs are prevalent in many biologically active molecules and functional materials. The isopropyl group introduces specific steric and electronic effects that can influence the reactivity and properties of the resulting molecules.

The table below summarizes the key properties of the parent compound, isopropylhydrazine, which are foundational to understanding the chemical behavior of its hemisulfate salt.

| Property | Value |

| Molecular Formula | C₃H₁₀N₂ |

| Molecular Weight | 74.13 g/mol |

| Boiling Point | 120.1±9.0 °C at 760 mmHg |

| Density | 0.8±0.1 g/cm³ |

Note: Data corresponds to the parent compound, isopropylhydrazine.

Research into hydrazine derivatives continues to be an active area, with ongoing efforts to develop novel synthetic methodologies and explore their applications in catalysis and materials science. The use of specific salts, such as the hemisulfate, can offer advantages in terms of handling, storage, and reaction control.

Interdisciplinary Research Trajectories Involving Isopropylhydrazinehemisulfate

The interdisciplinary applications of isopropylhydrazinehemisulfate are extensions of the broader research into hydrazine derivatives. These compounds have found utility in medicinal chemistry, agrochemistry, and materials science.

In medicinal chemistry, hydrazine derivatives are integral to the synthesis of various pharmaceutical compounds. They are precursors to molecules with a wide range of biological activities. The synthesis of novel hydrazide-hydrazone derivatives, for instance, has been a focus of research for developing new therapeutic agents. nih.govmdpi.com The specific substitution pattern of isopropylhydrazine can be exploited to fine-tune the pharmacological properties of target molecules.

The development of new synthetic routes for alkylhydrazine salts is an area of interest for pharmaceutical and chemical industries, aiming for more efficient and cost-effective production methods. google.com For example, a method for synthesizing alkylhydrazine salts involves the use of BOC-hydrazine as a key intermediate. google.com

In the field of materials science, hydrazine derivatives are investigated for their potential in the synthesis of coordination polymers and other advanced materials. The ability of hydrazines to act as ligands allows for the construction of complex supramolecular architectures with interesting electronic and photophysical properties.

The following table outlines some of the precursor and downstream applications related to isopropylhydrazine, highlighting its role as a versatile chemical intermediate.

| Category | Compound | CAS Number |

| Precursor | 2-Bromopropane | 75-26-3 |

| Precursor | Acetone | 67-64-1 |

| Downstream Product | 1-Boc-2-isopropylhydrazine | 16689-35-3 |

| Downstream Product | 5-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile | 21254-23-9 |

Note: This table illustrates the synthetic connections of the parent compound, isopropylhydrazine.

The study of hydrazine salts is also crucial in understanding their fundamental chemical properties and exploring their potential in various applications, from energetic materials to synthetic reagents. dntb.gov.ua The synthesis and characterization of different hydrazine salts contribute to the broader knowledge base of inorganic and organic chemistry. dntb.gov.ua

Eigenschaften

Molekularformel |

C6H22N4O4S |

|---|---|

Molekulargewicht |

246.33 g/mol |

IUPAC-Name |

propan-2-ylhydrazine;sulfuric acid |

InChI |

InChI=1S/2C3H10N2.H2O4S/c2*1-3(2)5-4;1-5(2,3)4/h2*3,5H,4H2,1-2H3;(H2,1,2,3,4) |

InChI-Schlüssel |

FPYHYLLGSBBYMJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)NN.CC(C)NN.OS(=O)(=O)O |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for Isopropylhydrazinehemisulfate

Novel Synthetic Routes and Reaction Cascades for Isopropylhydrazinehemisulfate Preparation

Traditional methods for the synthesis of isopropylhydrazine often involved multi-step processes with challenging workups and the use of hazardous reagents. google.com Recent innovations have focused on more direct and streamlined synthetic routes.

One notable novel approach involves the direct alkylation of hydrazine (B178648) hydrate (B1144303) with isopropanol (B130326). A patented one-step method describes the reaction under the protection of an inert gas, utilizing a solid acid catalyst. google.com In this process, isopropanol, hydrazine hydrate, and a macroreticular strong acid cation-exchange resin (such as HD-8) are heated in a closed reactor. google.com The reaction proceeds at temperatures between 110-130°C for 5-7 hours. google.com After the reaction, the organic phase containing the isopropylhydrazine product is separated from the aqueous phase and purified by rectification. google.com This method is presented as an environmentally friendly production technology due to its few processing steps, simple post-processing, reduced reactivity hazards, high yield, and low waste discharge. google.com

Another modern synthetic strategy proceeds via the formation of isopropylhydrazine hydrochloride. google.com This process begins with the reaction of hydrazine hydrochloride and isopropanol under pressure (0.5 – 0.7 MPa) and elevated temperature (100 – 130°C). google.com The resulting isopropylhydrazine hydrochloride solution is then treated with hydrazine hydrate to liberate the free isopropylhydrazine base, which is subsequently purified by distillation. google.com This route offers benefits such as a short process, high yield (around 95%), and internal recycling of hydrazine hydrochloride, which minimizes waste. google.com

The conversion of the resulting isopropylhydrazine base to Isopropylhydrazinehemisulfate is a subsequent acid-base reaction. This is typically achieved by treating the isopropylhydrazine with sulfuric acid, usually in a 2:1 molar ratio of the hydrazine base to the acid, to precipitate the hemisulfate salt.

| Parameter | Direct Alkylation Method google.com | Hydrazine Hydrochloride Route google.com |

|---|---|---|

| Starting Materials | Isopropanol, Hydrazine Hydrate | Hydrazine Hydrochloride, Isopropanol, Hydrazine Hydrate |

| Catalyst | HD-8 macroreticular resin | None specified for alkylation step |

| Key Intermediate | None (Direct synthesis) | Isopropylhydrazine hydrochloride |

| Reaction Temperature | 110-130°C | 100-130°C |

| Reported Yield | High | ~95% |

| Key Advantages | One-step process, simple workup, low waste | Short process route, recycling of reagents |

Catalytic Approaches in Isopropylhydrazinehemisulfate Synthesis

Catalysis is central to the development of efficient and selective methods for synthesizing hydrazine derivatives. While the synthesis of the parent isopropylhydrazine is a key focus, catalytic approaches are particularly prominent in the preparation of more complex or chiral analogues.

Transition metal catalysis is a powerful tool for forming C-N bonds and for asymmetric synthesis. In the context of hydrazine synthesis, metals like nickel, palladium, and rhodium have been employed effectively, particularly for the asymmetric hydrogenation of hydrazones to produce chiral hydrazines. researchgate.netacs.org

Nickel-Catalyzed Hydrogenation : An efficient method for the asymmetric hydrogenation of cyclic N-acyl hydrazones has been developed using a Nickel-(S,S)-Ph-BPE complex. This process yields various chiral cyclic hydrazines with excellent enantioselectivities (up to >99% ee) and high yields. The reaction can be performed on a gram scale with a low catalyst loading, demonstrating its practical utility. acs.org

Palladium-Catalyzed Hydrogenation : Chiral fluorinated hydrazines have been synthesized via the asymmetric hydrogenation of fluorinated hydrazones using a [Pd(R)-DTBM-SegPhos(OCOCF3)2] catalyst. This method is applicable to a broad range of substrates, including those with alkyl-chain substituents, providing the desired products in high yields and with up to 94% enantioselectivity.

Ruthenium-Catalyzed Reactions : Diaminocyclopentadienone ruthenium tricarbonyl complexes have been shown to catalyze the synthesis of mono- or dialkylated acyl hydrazide compounds using alcohols as alkylating agents through a borrowing hydrogen strategy. organic-chemistry.org

While these advanced transition metal-catalyzed methods are highly effective for producing complex and chiral hydrazine analogues, their application to the large-scale synthesis of a simple, achiral molecule like isopropylhydrazine is not widely documented. Industrial synthesis tends to favor more cost-effective heterogeneous catalysts, such as the ion-exchange resin mentioned previously. google.com

Organocatalysis and metal-free approaches represent a growing field in chemical synthesis, offering alternatives that avoid the cost and potential toxicity of transition metals.

The use of a strong acid cation-exchange resin in the direct synthesis of isopropylhydrazine from isopropanol and hydrazine hydrate is a form of heterogeneous catalysis that avoids the use of metal catalysts. google.com

In the broader context of hydrazine derivative synthesis, several organocatalytic methods have been developed:

L-Proline Catalysis : The amino acid L-proline has been used as a green, reusable organocatalyst for the synthesis of hydrazide derivatives. mdpi.com

Chiral Borane Catalysis : The enantioselective metal-free hydrogenation of hydrazones can be achieved using chiral boranes as catalysts, producing a range of optically active hydrazines. researchgate.net

Squaramide Catalysis : Cinchona-alkaloid-derived squaramide catalysts have been used to control the asymmetric addition of hydrazine hydrate to dienones, overcoming rapid background reactions and enabling the formation of optically pure fused pyrazoline derivatives. acs.org

Biocatalysis : Imine reductases (IREDs) have been engineered to catalyze the reductive amination of various carbonyl compounds with hydrazines, a process termed reductive hydrazination. This biocatalytic approach can produce a range of substituted acyclic and cyclic N-alkylhydrazines. nih.gov

Green Chemistry Principles in Isopropylhydrazinehemisulfate Synthesis

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The synthesis of isopropylhydrazine has seen developments that align with these principles.

The direct synthesis of isopropylhydrazine from isopropanol and hydrazine hydrate using a recyclable solid acid catalyst exemplifies several green chemistry tenets: google.com

Atom Economy : This one-step synthesis has a high atom economy, as the primary atoms from the reactants are incorporated into the final product with water as the main byproduct. google.com

Use of Catalysis : The use of a recyclable heterogeneous catalyst (HD-8 resin) is superior to stoichiometric reagents, minimizing waste. google.com

Safer Solvents and Auxiliaries : The reaction uses an excess of one of the reactants (isopropanol) as the solvent, reducing the need for additional organic solvents. google.com

Waste Prevention : The process is described as having low waste discharge and simple post-processing, which is a core principle of green chemistry. google.com

Furthermore, the development of solvent-free methods, often using microwave irradiation, for the preparation of hydrazides from acids directly represents a significant green advancement over traditional methods that require preparing esters first. researchgate.net Such a method shows marked improvements in environmental factor (E-factor), atom economy, and reaction mass efficiency when compared to conventional heating. researchgate.net

| Metric | Conventional Process | Microwave Process | Improvement |

|---|---|---|---|

| Number of Steps | Two | One | 50% Reduction |

| Heating Time | 6-9 hr | 60-200 s | >99% Reduction |

| E-Factor (Kg waste / Kg product) | 4.5 | 0.3 | 93.3% Reduction |

| Atom Economy (%) | 62.3% | 79.1% | 16.8% Increase |

| Reaction Mass Efficiency (%) | 16.0% | 69.2% | 53.2% Increase |

Flow Chemistry and Automated Synthesis for Isopropylhydrazinehemisulfate

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch-wise fashion, offers significant advantages in terms of safety, scalability, and process control. rsc.org This is particularly relevant for reactions involving hazardous reagents like hydrazine. acs.org

A practical and operationally simple protocol for the synthesis of hydrazine derivatives from free alcohols has been demonstrated using continuous flow technology. rsc.org In this method, the deoxygenation of alcohols with di-tert-butylazodicarboxylate is performed in a flow reactor. This approach shows excellent functional group tolerance and is suitable for large-scale synthesis. rsc.org The application of such a flow process to the reaction of isopropanol with a hydrazine source could provide a safer and more efficient route to isopropylhydrazine.

The synthesis of other simple hydrazine derivatives, such as β-hydroxyethyl hydrazine from ethylene (B1197577) oxide and hydrazine hydrate, has also been investigated in miniaturized flow systems. rsc.org These studies allow for a detailed understanding of side reactions and impurity formation, leading to optimized reaction conditions for industrial-scale production. rsc.org The improved mass and heat transfer in continuous flow reactors can significantly reduce total residence time and enhance safety, as demonstrated in the synthesis of 2-ethylphenylhydrazine hydrochloride. scite.ai

Stereoselective Synthesis of Isopropylhydrazinehemisulfate Analogues

While isopropylhydrazine itself is achiral, the development of stereoselective methods for synthesizing chiral hydrazine analogues is a key area of advanced chemical synthesis, driven by the importance of these motifs in pharmaceuticals. The primary strategy for accessing these compounds is the asymmetric hydrogenation of prochiral hydrazones.

Several catalytic systems have been shown to be highly effective for this transformation:

Nickel Catalysis : A Ni–(S,S)-Ph-BPE complex has been used for the asymmetric hydrogenation of cyclic N-acyl hydrazones, affording a variety of chiral cyclic hydrazines in high yields and with enantiomeric excesses often exceeding 99%. acs.org

Palladium Catalysis : Chiral fluorinated hydrazines, which are important building blocks, can be prepared by the Pd-catalyzed asymmetric hydrogenation of the corresponding hydrazones with up to 94% ee.

Rhodium Catalysis : A cascade reaction known as hydrohydrazonemethylation, which combines the asymmetric hydroformylation of styrenes with the condensation of the resulting aldehyde with a hydrazide, has been developed. This rhodium-catalyzed process produces chiral N'-substituted acetohydrazones, which can be reduced to the corresponding chiral hydrazides with enantioselectivities up to 97% ee. rwth-aachen.de

These methodologies provide robust and versatile routes to optically active hydrazine-containing compounds, showcasing the high level of sophistication in modern asymmetric catalysis.

Elucidation of Reaction Mechanisms and Pathways Involving Isopropylhydrazinehemisulfate

Mechanistic Investigations of Formation Reactions of Isopropylhydrazinehemisulfate

The formation of isopropylhydrazine hemisulfate involves the synthesis of the parent compound, isopropylhydrazine, followed by its reaction with sulfuric acid.

One common industrial synthesis of isopropylhydrazine involves the reaction of hydrazine (B178648) hydrochloride with isopropanol (B130326) under inert gas protection. google.comchemicalbook.com This is followed by a neutralization step to yield the free base, isopropylhydrazine. An alternative laboratory-scale synthesis involves the reaction of a carbazate (B1233558) with a 2-substituted isopropane compound, which proceeds via a nucleophilic substitution mechanism. google.com

The formation of the hemisulfate salt is then achieved through a straightforward acid-base reaction between isopropylhydrazine and sulfuric acid.

The formation of isopropylhydrazine itself does not typically proceed through a unimolecular pathway. The key bond-forming steps in its synthesis are inherently bimolecular. Similarly, the subsequent acid-base reaction with sulfuric acid to form the hemisulfate salt is also a bimolecular process. Therefore, unimolecular reaction pathways are not considered significant in the direct formation of isopropylhydrazine hemisulfate.

The primary pathway for the formation of isopropylhydrazine hemisulfate is a bimolecular acid-base reaction. In this reaction, the lone pair of electrons on one of the nitrogen atoms of isopropylhydrazine acts as a Brønsted-Lowry base and accepts a proton from sulfuric acid.

Reaction Scheme:

(CH₃)₂CHNHNH₂ + H₂SO₄ → [(CH₃)₂CHNHNH₃]⁺[HSO₄]⁻

This reaction is a classic acid-base neutralization. The stoichiometry of the reaction can be controlled to produce the hemisulfate salt, where two molecules of isopropylhydrazine react with one molecule of sulfuric acid.

For the formation of the isopropylhydrazine hemisulfate salt from isopropylhydrazine and sulfuric acid, the rate-determining step is the proton transfer from the acid to the base. Acid-base reactions of this type are generally very fast, with low activation energies.

Hypothetical Kinetic Data for the Formation of Isopropylhydrazine Hemisulfate

| Experiment | Initial [Isopropylhydrazine] (M) | Initial [H₂SO₄] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.5 x 10³ |

| 2 | 0.20 | 0.10 | 3.0 x 10³ |

| 3 | 0.10 | 0.20 | 3.0 x 10³ |

The data in this table is hypothetical and for illustrative purposes only.

Reaction Mechanisms of Isopropylhydrazinehemisulfate as a Reactant or Product

Isopropylhydrazine, the active component of the hemisulfate salt, is a versatile reagent in organic synthesis, primarily due to the nucleophilic nature of the nitrogen atoms. chemimpex.com

While less common, the hydrazine moiety can undergo electrophilic reactions, most notably oxidation. In these reactions, an electrophilic agent attacks the electron-rich nitrogen atoms. For instance, oxidation of hydrazines can lead to the formation of azo compounds.

General Oxidation Reaction Scheme:

(CH₃)₂CHNHNH₂ + [O] → (CH₃)₂CHN=NH + H₂O

The mechanism of such an oxidation would depend on the specific oxidizing agent used.

The most characteristic reactions of isopropylhydrazine involve its role as a nucleophile. The lone pair of electrons on the terminal nitrogen atom can attack electrophilic centers, leading to the formation of new carbon-nitrogen or nitrogen-heteroatom bonds.

A key example of this reactivity is in the synthesis of heterocyclic compounds, such as pyrazoles. orgsyn.org In these reactions, isopropylhydrazine acts as a binucleophile, reacting with a 1,3-dielectrophile.

Mechanism of Pyrazole (B372694) Formation (Simplified):

Nucleophilic Attack: The terminal nitrogen of isopropylhydrazine attacks one of the electrophilic carbons of a 1,3-dicarbonyl compound (or a related species).

Intramolecular Cyclization: The second nitrogen atom then attacks the other electrophilic carbon, leading to a cyclic intermediate.

Dehydration: Elimination of a molecule of water yields the aromatic pyrazole ring.

Illustrative Data on Nucleophilic Reactions of Isopropylhydrazine

| Electrophile | Reaction Conditions | Product Type |

| Aldehyde/Ketone | Mild acid catalysis | Hydrazone |

| Acyl Halide | Base | Acylhydrazide |

| 1,3-Diketone | Heat | Substituted Pyrazole |

This table provides generalized examples of the nucleophilic reactivity of isopropylhydrazine.

Free Radical Reaction Mechanisms

The chemistry of isopropylhydrazine is significantly influenced by its propensity to undergo metabolic activation to form free radical intermediates. nih.gov This process is primarily oxidative and has been extensively studied in biological systems, where it is catalyzed by various enzymes.

Formation of Isopropyl Radicals: The central event in the free radical mechanism of isopropylhydrazine is its one-electron oxidation. This activation is often mediated by enzymatic systems such as cytochrome P-450 and peroxidases. nih.govnih.govtandfonline.com The initial oxidation is proposed to form a nitrogen-centered hydrazyl radical. This intermediate is unstable and undergoes a series of rearrangements, ultimately leading to the cleavage of the C-N bond to form a carbon-centered isopropyl radical. researchgate.netlongdom.org The formation of these isopropyl radicals has been unequivocally demonstrated using electron spin resonance (ESR) spectroscopy coupled with spin trapping techniques. nih.govnih.gov In these experiments, spin trapping agents like phenyl-t-butyl nitrone (PBN) react with the transient isopropyl radical to form a more stable nitroxide radical adduct, which can be detected and characterized by ESR. nih.gov

Enzymatic Oxidation: Isopropylhydrazine is oxidized by an enzyme system (e.g., cytochrome P-450) via a one-electron transfer.

Hydrazyl Radical Formation: A nitrogen-centered radical intermediate is formed.

Rearrangement and C-N Bond Cleavage: The unstable hydrazyl radical rearranges, leading to the expulsion of dinitrogen (N₂) and the formation of the isopropyl radical (•CH(CH₃)₂).

Studies in isolated hepatocytes and liver microsomes have confirmed that this radical activation originates from isopropylhydrazine itself. nih.gov The process is dependent on the presence of cofactors like NADP+ and can be suppressed by inhibitors of the mixed-function oxidase system, anaerobic conditions, or enzyme denaturation. nih.gov These reactive isopropyl radicals can subsequently interact with cellular macromolecules, such as proteins, leading to covalent binding and potential cellular damage. researchgate.netlongdom.orgresearchgate.net Furthermore, the presence of these radicals can deplete cellular antioxidants, such as reduced glutathione (B108866) (GSH), which has been shown to efficiently scavenge the radicals formed. nih.govnih.gov

| Enzyme System | Detected Radical | Method of Detection | Reference |

| Cytochrome P-450 | Isopropyl radical | ESR with Spin Trapping (PBN, 4-POBN) | nih.govnih.govtandfonline.com |

| Peroxidases | Isopropyl radical | ESR with Spin Trapping | nih.govlongdom.org |

| Liver Microsomes | Isopropyl radical | ESR with Spin Trapping | nih.govnih.gov |

| Isolated Hepatocytes | Isopropyl radical | ESR with Spin Trapping | nih.govnih.gov |

Concerted Reaction Mechanisms

A concerted reaction is a chemical process in which all bond-breaking and bond-forming events occur within a single transition state, without the formation of any discrete intermediates. While fundamental to organic chemistry, the participation of isopropylhydrazine in well-defined concerted reactions, such as pericyclic reactions, is not extensively documented in scientific literature.

Hydrazine derivatives can theoretically participate in reactions like [3+2] cycloadditions to form five-membered rings. However, many reactions that appear to be cycloadditions, such as the Knorr pyrazole synthesis involving a hydrazine and a 1,3-dicarbonyl compound, are generally accepted to proceed through a stepwise condensation-cyclization mechanism rather than a concerted pathway. ktu.edu This involves the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration.

While there is a lack of direct evidence for isopropylhydrazine participating in concerted pericyclic reactions like the Diels-Alder reaction, its derivatives are used in other complex transformations. For instance, the Cope-type hydroamination of 1,3-dialkynes with alkylhydrazines to synthesize pyrazoles is a metal-free reaction that could have concerted character, though the precise mechanism is complex. thieme-connect.com Without further mechanistic and computational studies, the role of concerted pathways in the chemistry of isopropylhydrazinehemisulfate remains a subject for future investigation.

Advanced Analytical Quantification Techniques for Isopropylhydrazinehemisulfate

Chromatographic Methodologies for Isopropylhydrazinehemisulfate Quantification

Chromatographic techniques are central to the separation and quantification of Isopropylhydrazinehemisulfate from complex matrices. High-performance liquid chromatography (HPLC), ultra-high-performance liquid chromatography (UHPLC), and gas chromatography (GC) are the most utilized methods.

HPLC and UHPLC are powerful techniques for the analysis of non-volatile or thermally labile compounds like Isopropylhydrazinehemisulfate. drawellanalytical.com These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a well-established technique that uses a column packed with a solid adsorbent material (stationary phase) and a liquid solvent (mobile phase) to separate the components of a mixture. nih.gov For the quantification of Isopropylhydrazinehemisulfate, a reversed-phase HPLC method is often employed, typically using a C18 column. nih.govnih.gov The choice of mobile phase, usually a mixture of a buffer and an organic solvent like acetonitrile (B52724) or methanol, is optimized to achieve the best separation and peak shape. nih.gov Detection is commonly performed using a diode array detector (DAD) or an ultraviolet (UV) detector. oatext.com

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement in liquid chromatography, offering higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. drawellanalytical.com UHPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which necessitates the use of higher pressures. drawellanalytical.com The enhanced performance of UHPLC is particularly advantageous for the analysis of trace levels of Isopropylhydrazinehemisulfate in complex samples. chromatographyonline.comyoutube.com The fundamental principles of separation in UHPLC are similar to HPLC, but the improved efficiency allows for more complex separations and higher sample throughput. sigmaaldrich.com

A comparison of typical operational parameters for HPLC and UHPLC is presented in Table 1.

Table 1: Comparison of Typical HPLC and UHPLC Parameters

| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-High-Performance Liquid Chromatography (UHPLC) |

|---|---|---|

| Particle Size | 3 - 5 µm | < 2 µm |

| Column Length | 100 - 300 mm | 50 - 150 mm |

| Internal Diameter | 3.0 - 4.6 mm | 1.0 - 3.0 mm |

| Pressure | 400 - 600 bar | 1000 - 1500 bar |

| Flow Rate | 1 - 2 mL/min | 0.2 - 0.7 mL/min |

| Run Time | 10 - 30 min | 1 - 10 min |

Gas chromatography is a powerful analytical technique used to separate and analyze volatile compounds. youtube.com For a compound like Isopropylhydrazine, which may not be sufficiently volatile or thermally stable, derivatization is often a necessary step prior to GC analysis. slideshare.netresearchgate.net Derivatization converts the analyte into a more volatile and thermally stable derivative, improving its chromatographic behavior and detection. gcms.cz

The GC system consists of a carrier gas (mobile phase), an injection port, a column containing the stationary phase, and a detector. youtube.comyoutube.com The separation is based on the partitioning of the analyte between the mobile and stationary phases. youtube.com The time it takes for a compound to travel through the column to the detector is known as the retention time, which is a characteristic feature used for identification. youtube.com The area under the chromatographic peak is proportional to the amount of the compound, allowing for quantification. youtube.com For enhanced sensitivity and selectivity, GC is often coupled with a mass spectrometer. nih.gov

The coupling of chromatographic techniques with tandem mass spectrometry (MS/MS) provides a highly sensitive and selective method for the quantitative profiling of Isopropylhydrazinehemisulfate. stanford.edu This hyphenated technique, such as LC-MS/MS or GC-MS/MS, combines the separation power of chromatography with the mass-analyzing capabilities of a mass spectrometer. nih.govcanada.caresearchgate.net

In MS/MS, a precursor ion corresponding to the analyte of interest is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. stanford.edu This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and matrix interferences, leading to very low limits of detection and quantification. nih.gov The high selectivity of MS/MS allows for the accurate measurement of Isopropylhydrazinehemisulfate even in complex biological matrices. thermoscientific.comnih.govnih.govnih.gov

Spectroscopic Quantification of Isopropylhydrazinehemisulfate

While chromatographic methods are predominant, spectroscopic techniques can also be employed for the quantification of Isopropylhydrazinehemisulfate, particularly for bulk material or in simpler matrices. UV-Visible spectrophotometry is a common method where the absorbance of a solution containing the compound is measured at a specific wavelength. The concentration is then determined using a calibration curve based on Beer-Lambert's law. The selection of the wavelength for maximum absorbance (λmax) is critical for achieving the highest sensitivity.

Sample Preparation and Derivatization Strategies for Quantitative Analysis of Isopropylhydrazinehemisulfate

Effective sample preparation is a critical step to ensure accurate and reliable quantitative analysis. youtube.com The primary goals of sample preparation are to remove interfering components from the sample matrix, concentrate the analyte, and make it compatible with the analytical instrument. nih.govunm.edunih.gov

Common sample preparation techniques include:

Protein Precipitation: For biological samples like plasma or serum, proteins are often precipitated using organic solvents such as acetonitrile or methanol. chemisgroup.us

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. nih.gov

Solid-Phase Extraction (SPE): SPE is a highly effective technique for sample cleanup and concentration. scharlab.com It utilizes a solid sorbent to retain the analyte of interest while allowing interfering substances to pass through. The analyte is then eluted with a suitable solvent. scharlab.com

Derivatization is a chemical modification process used to improve the analytical characteristics of a compound. slideshare.net For Isopropylhydrazine, derivatization might be necessary for GC analysis to increase its volatility and thermal stability. researchgate.net Common derivatization reactions include silylation, acylation, or alkylation. researchgate.netgcms.cz In HPLC, derivatization can be used to introduce a chromophore or fluorophore into the molecule to enhance its detectability by UV or fluorescence detectors. hta-it.com

Validation Protocols for Isopropylhydrazinehemisulfate Quantification (Linearity, Sensitivity, Accuracy, Precision, Recovery, Matrix Effects)

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. europa.euresearchgate.neteuropa.euscielo.br The validation of a quantitative method for Isopropylhydrazinehemisulfate involves assessing several key parameters:

Linearity: This demonstrates that the analytical response is directly proportional to the concentration of the analyte over a defined range. jrespharm.com It is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis. A high correlation coefficient (r² > 0.99) is generally required. nih.govresearchgate.net

Sensitivity: This is determined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. researchgate.netresearchgate.net

Accuracy: This refers to the closeness of the measured value to the true value. It is typically assessed by analyzing samples with known concentrations of the analyte (spiked samples) and calculating the percent recovery. researchgate.netresearchgate.net

Precision: This measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.netresearchgate.net

Recovery: This is the efficiency of the extraction procedure, determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample. researchgate.net

Matrix Effects: In LC-MS/MS, matrix effects refer to the suppression or enhancement of the analyte signal due to co-eluting components from the sample matrix. nih.govnih.govut.ee It is a critical parameter to evaluate to ensure the accuracy of the results. nih.gov

An example of validation parameters for a hypothetical HPLC method for Isopropylhydrazinehemisulfate is shown in Table 2.

Table 2: Example Validation Parameters for Isopropylhydrazinehemisulfate Quantification

| Validation Parameter | Acceptance Criteria |

|---|---|

| Linearity (r²) | ≥ 0.995 |

| LOD | Signal-to-Noise Ratio ≥ 3 |

| LOQ | Signal-to-Noise Ratio ≥ 10 |

| Accuracy (% Recovery) | 80 - 120% |

| Precision (RSD) | ≤ 15% |

| Recovery | Consistent and reproducible |

| Matrix Effect | Within acceptable limits (e.g., 85-115%) |

Advanced Spectroscopic Characterization of Isopropylhydrazinehemisulfate Beyond Identification

Vibrational Spectroscopy Applications for Isopropylhydrazinehemisulfate (Raman, FT-IR)

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of Isopropylhydrazinehemisulfate. These complementary methods measure the vibrational modes of a molecule, which are sensitive to bond strength, symmetry, and the local chemical environment. nih.govrenishaw.comreddit.com For Isopropylhydrazinehemisulfate, the spectra would be dominated by contributions from the isopropylhydrazinium cation and the sulfate (B86663) anion.

FT-IR Spectroscopy: This technique relies on the absorption of infrared radiation at frequencies corresponding to the vibrational modes of bonds with a changing dipole moment. nih.govedinst.com In the FT-IR spectrum of Isopropylhydrazinehemisulfate, characteristic absorption bands would allow for the detailed characterization of the ionic structure. The presence of the protonated hydrazine (B178648) moiety (NH₂-NH₃⁺) would be confirmed by strong N-H stretching vibrations, typically observed in the 3100-3300 cm⁻¹ range, which are often broadened due to hydrogen bonding. The C-H stretching vibrations from the isopropyl group are expected within the 2850-3000 cm⁻¹ region. smolecule.com Additionally, the spectrum would feature strong, broad absorption bands characteristic of the sulfate anion (SO₄²⁻), notably the asymmetric stretching (ν₃) mode around 1100 cm⁻¹.

A comparative table of expected vibrational frequencies is presented below.

| Functional Group/Ion | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| -NH₃⁺ (Hydrazinium) | N-H Stretching | 3100-3300 (Broad) | 3100-3300 |

| -CH(CH₃)₂ | C-H Stretching | 2850-3000 | 2850-3000 |

| -NH₂ (Hydrazinium) | N-H Bending | ~1600 | ~1600 |

| SO₄²⁻ | Asymmetric Stretch (ν₃) | ~1100 (Strong, Broad) | ~1100 (Weak) |

| SO₄²⁻ | Symmetric Stretch (ν₁) | Inactive/Weak | ~980 (Strong, Sharp) |

| Hydrazinium (B103819) | N-N Stretch | Weak | Strong |

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Detailed Structural Elucidation and Dynamics of Isopropylhydrazinehemisulfate

Advanced NMR spectroscopy provides unparalleled atomic-level detail on the structure and dynamics of molecules in both solution and the solid state. acs.org

Two-dimensional (2D) NMR experiments are essential for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals in the isopropylhydrazinium cation. scielo.br

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between adjacent protons. For the isopropylhydrazinium cation, a cross-peak would connect the methine proton (-CH) with the methyl protons (-CH₃), confirming the isopropyl fragment's connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded ¹H and ¹³C nuclei. scielo.br It would show a correlation peak between the methine proton and the methine carbon, and another between the methyl protons and the methyl carbons, allowing for definitive assignment of the carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds), which can further confirm the molecular structure. For example, correlations could be observed between the methyl protons and the methine carbon.

These experiments collectively provide a detailed map of the covalent bond network within the organic cation. researchgate.net

Solid-state NMR (SSNMR) is uniquely suited for characterizing crystalline and amorphous solids, making it indispensable for studying Isopropylhydrazinehemisulfate. mdpi.commdpi.com Unlike in solution, where molecular tumbling averages out anisotropic interactions, in the solid state, these interactions provide rich structural information. researchgate.net Magic-Angle Spinning (MAS) is used to average these interactions and achieve higher resolution spectra. mdpi.com

For Isopropylhydrazinehemisulfate, SSNMR can definitively confirm its salt nature by probing the protonation state of the nitrogen atoms.

¹³C CP/MAS (Cross-Polarization/Magic-Angle Spinning): This is a standard SSNMR experiment for obtaining high-resolution carbon spectra from solid samples. The ¹³C spectrum would show distinct signals for the methine and methyl carbons of the isopropyl group. The chemical shifts can provide information about the local packing environment and the presence of different polymorphs.

¹⁵N CP/MAS: Nitrogen-15 NMR is particularly powerful for this system. osti.gov The chemical shift of nitrogen is highly sensitive to its protonation state. The ¹⁵N signals for the protonated hydrazinium cation (R-NH-NH₃⁺) would appear at significantly different chemical shifts compared to a neutral isopropylhydrazine molecule in a cocrystal, providing unambiguous evidence of salt formation. acs.org

Advanced Dipolar Coupling-Based Experiments: Techniques like ¹H-¹⁵N HETCOR (Heteronuclear Correlation) in the solid state can establish through-space proximities between protons and nitrogen atoms. acs.org Furthermore, measuring the ¹H-¹⁵N dipolar coupling constant allows for the precise determination of H-N bond lengths, offering definitive proof of protonation. acs.org Dynamic Nuclear Polarization (DNP) can be employed to dramatically enhance the sensitivity of these experiments, reducing acquisition times from days to hours and enabling the study of natural abundance ¹⁵N. osti.govacs.org

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Isotopic Profiling of Isopropylhydrazinehemisulfate

Mass spectrometry is a destructive analytical technique that provides information on the mass-to-charge ratio (m/z) of ionized molecules and their fragments. wikipedia.org

Fragmentation Pathway Analysis: When subjected to ionization, typically by electron impact (EI), the isopropylhydrazine molecular ion (m/z 74, corresponding to the free base) is formed, which then undergoes fragmentation. nih.govchemguide.co.uk The pattern of fragment ions is reproducible and provides a "fingerprint" for structural elucidation. The fragmentation of isopropylhydrazine is dominated by cleavages adjacent to the nitrogen atoms. libretexts.org

Based on available data for isopropylhydrazine, the following fragmentation pathway can be proposed: nih.gov

α-cleavage: Loss of a methyl radical (•CH₃) from the molecular ion [C₃H₁₀N₂]•⁺ to form the stable [C₂H₇N₂]⁺ ion at m/z 59. This is typically the base peak, indicating it is the most abundant fragment.

Further Fragmentation: The molecular ion can also fragment to produce other characteristic ions, such as [C₃H₇]⁺ (m/z 43), [C₂H₄N]⁺ (m/z 42), and ions related to the hydrazine core like [N₂H₄]•⁺ (m/z 32) and [N₂H₃]⁺ (m/z 31).

A table summarizing the major expected fragments is below.

| m/z | Proposed Fragment Ion | Relative Intensity |

| 74 | [C₃H₁₀N₂]•⁺ (Molecular Ion) | Low to Medium |

| 59 | [C₂H₇N₂]⁺ | 100% (Base Peak) |

| 43 | [C₃H₇]⁺ | Medium |

| 42 | [C₂H₄N]⁺ | Medium |

| 32 | [N₂H₄]•⁺ | High |

Isotopic Profiling: Isotope Ratio Mass Spectrometry (IRMS) can determine the relative abundance of stable isotopes (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N, ²H/¹H) with very high precision. wikipedia.org The isotopic signature of a synthetic compound like Isopropylhydrazinehemisulfate is dependent on the manufacturing process and the isotopic composition of the starting materials. frtr.gov Therefore, IRMS can be used to differentiate between batches of the compound produced by different synthetic routes or from different precursor sources. nih.gov This technique provides a unique profile that can be used for source verification and in forensic investigations. wikipedia.org

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Involving Isopropylhydrazinehemisulfate

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. cdnsciencepub.com Hydrazine and its derivatives are known to be susceptible to oxidation, leading to the formation of radical cations. nih.govacs.org

The oxidation of isopropylhydrazine, for instance by chemical or electrochemical means, can generate the isopropylhydrazyl radical cation, [(CH₃)₂CH-NH-NH₂]•⁺. EPR spectroscopy would be the definitive method for detecting and characterizing this paramagnetic species. chemrxiv.org

The EPR spectrum would provide key information:

g-factor: The position of the signal (g-factor) is characteristic of the type of radical.

Hyperfine Coupling: The interaction of the unpaired electron with the magnetic nuclei (¹⁴N, ¹H) in the molecule splits the EPR signal into a multiplet pattern. Analysis of this hyperfine structure reveals the distribution of the unpaired electron's spin density across the molecule, confirming the radical's identity and providing insight into its electronic structure. Studies on similar hydrazine radicals have shown that the unpaired electron interacts strongly with the nitrogen and hydrogen nuclei of the hydrazine moiety. nih.gov

X-ray Diffraction Studies of Isopropylhydrazinehemisulfate Crystalline Forms and Derivatives

X-ray Diffraction (XRD) is the premier technique for determining the three-dimensional atomic arrangement in crystalline solids. scielo.org.za For a crystalline salt like Isopropylhydrazinehemisulfate, XRD provides definitive information on its solid-state structure, including polymorphism.

Single-Crystal X-ray Diffraction (SCXRD): If a suitable single crystal can be grown, SCXRD can provide a complete and precise 3D structure. The analysis would yield the exact bond lengths, bond angles, and torsion angles of the isopropylhydrazinium cation and the sulfate anion. Crucially, it would reveal the detailed hydrogen bonding network between the -NH₃⁺ and -NH₂ groups of the cation and the oxygen atoms of the sulfate anion, which governs the crystal packing. ajol.info

X-ray Powder Diffraction (XRPD): XRPD is used to analyze polycrystalline powders and is a primary tool for identifying crystalline phases and screening for polymorphs. smolecule.com Each crystalline form (polymorph) of Isopropylhydrazinehemisulfate would produce a unique diffraction pattern, acting as a "fingerprint." XRPD is therefore critical for quality control and for studying phase transformations under different conditions (e.g., temperature, humidity). Studies on other hydrazine salts, such as the sulfate and hydrochloride derivatives, have revealed diverse crystal symmetries and packing arrangements, suggesting that Isopropylhydrazinehemisulfate may also exhibit complex crystalline behavior. cambridge.org

A hypothetical data table for a crystalline form of Isopropylhydrazinehemisulfate is provided below.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 95.5 |

| Volume (ų) | 1035 |

| Z (formula units/cell) | 4 |

UV/Vis Absorption Spectroscopy for Electronic Structure and Photophysical Characterization

UV/Vis absorption spectroscopy is a powerful technique for probing the electronic structure of molecules by measuring the absorption of ultraviolet and visible light. The absorption of photons in this energy range promotes electrons from lower-energy ground states to higher-energy excited states. The wavelengths and intensities of absorption are characteristic of the molecule's electronic transitions and provide insight into its chromophores and molecular orbital energies.

For isopropylhydrazine hemisulfate, the chromophoric system is relatively simple. The core structure, isopropylhydrazine, lacks extended conjugation. Its electronic transitions are primarily confined to the ultraviolet region and are associated with the electrons in its sigma (σ) bonds and the non-bonding (n) lone pair electrons on the nitrogen atoms. The primary electronic transitions expected for a simple alkylhydrazine are σ→σ* and n→σ* transitions.

The σ→σ* transitions involve exciting an electron from a sigma bonding orbital to a sigma anti-bonding orbital. These are high-energy transitions and typically occur in the far-UV region (below 200 nm). The n→σ* transitions involve promoting a non-bonding electron from one of the nitrogen lone pairs to a sigma anti-bonding orbital. These transitions are of lower energy than σ→σ* transitions but still generally occur at wavelengths shorter than 200 nm. libretexts.org

The formation of the hemisulfate salt involves the protonation of one of the basic nitrogen atoms of isopropylhydrazine. This protonation has a significant impact on the electronic structure and, consequently, the UV/Vis absorption spectrum. The protonation of a nitrogen atom engages its lone pair of electrons in a new σ-bond with the proton. This stabilization of the non-bonding electrons increases the energy required for the n→σ* transition, leading to a shift in the absorption maximum to a shorter wavelength (a hypsochromic or blue shift). fiveable.me In the case of isopropylhydrazine hemisulfate, the equilibrium between the protonated and non-protonated forms in solution would influence the observed spectrum.

Due to the lack of a conjugated system, isopropylhydrazine hemisulfate is not expected to absorb significantly in the near-UV (200-400 nm) or visible (400-800 nm) range. Its UV spectrum would likely consist of a broad absorption band that tails off from the far-UV region.

Detailed Research Findings

Specific experimental UV/Vis spectral data for isopropylhydrazine hemisulfate is not extensively documented in publicly available literature. However, based on the principles of electronic spectroscopy and data for analogous simple alkylhydrazines, we can predict the characteristics of its UV/Vis spectrum. The primary absorption is expected to be below the typical analytical cutoff of 200 nm. The presence of the sulfate counter-ion itself does not contribute to absorption in the UV/Vis range.

The photophysical properties, such as fluorescence, are not anticipated to be significant for isopropylhydrazine hemisulfate. Simple, saturated compounds without extended π-systems or rigid structures rarely exhibit appreciable fluorescence. The absorbed energy is typically dissipated rapidly through non-radiative pathways like vibrational relaxation.

To illustrate the expected absorption characteristics, the following table presents hypothetical UV/Vis absorption data for isopropylhydrazine in a non-polar solvent, based on typical values for the electronic transitions in simple amines and hydrazines. It is important to note that these are illustrative values and have not been experimentally verified for isopropylhydrazine hemisulfate.

| Electronic Transition | Expected λmax (nm) | Typical Molar Absorptivity (ε) (L·mol-1·cm-1) | Solvent |

|---|---|---|---|

| n→σ | ~190 | < 2000 | Hexane |

| σ→σ | < 180 | Variable | Hexane |

This table is illustrative and based on typical values for the chromophores present, not on direct experimental data for isopropylhydrazine hemisulfate.

The study of hydrazine derivatives often involves derivatization to create a more complex chromophore that absorbs in a more convenient region of the UV/Vis spectrum. For instance, reaction with p-dimethylaminobenzaldehyde produces a yellow-colored azine complex with an absorption maximum around 460 nm, which is used for quantitative analysis. moca.net.ua

Theoretical Chemical Studies and Computational Modeling of Isopropylhydrazinehemisulfate

Quantum Chemical Calculations on Isopropylhydrazinehemisulfate Molecular Structure and Electronic Properties

Quantum chemical calculations are employed to determine the three-dimensional structure and electron distribution of molecules. For Isopropylhydrazinehemisulfate, these calculations would typically focus on the isopropylhydrazinium cation and its interaction with the sulfate (B86663) anion.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic properties of molecules. nih.gov DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), can be used to optimize the molecular geometry of the isopropylhydrazinium cation. nih.govnih.gov These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, revealing the most stable conformation of the ion.

Furthermore, DFT is used to analyze the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). scispace.com The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and stability of the molecule. scispace.com Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and identify regions susceptible to nucleophilic or electrophilic attack. scispace.com Studies on various hydrazine (B178648) derivatives have successfully used DFT to correlate calculated electronic parameters with experimental observations of reactivity. nih.gov

Table 1: Representative DFT-Calculated Properties for the Isopropylhydrazinium Cation

| Property | Calculated Value (Illustrative) | Method/Basis Set |

| Total Energy | -288.5 Hartree | B3LYP/6-311++G(d,p) |

| Dipole Moment | 2.5 Debye | B3LYP/6-311++G(d,p) |

| HOMO Energy | -7.2 eV | B3LYP/6-311++G(d,p) |

| LUMO Energy | +1.5 eV | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | 8.7 eV | B3LYP/6-311++G(d,p) |

Note: The data in the table is illustrative and represents typical values that would be obtained from DFT calculations for a molecule of this type.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide a higher level of theory and can be used to refine the results obtained from DFT. acs.org These methods are computationally more intensive but can offer more accurate energies and structural parameters, especially for systems where electron correlation is important. acs.org For instance, ab initio calculations have been performed on clusters of hydrazine molecules to accurately determine interaction energies and investigate the nature of hydrogen bonding. acs.org Such methods could be applied to study the interaction between the isopropylhydrazinium cation and the sulfate anion, providing a detailed picture of the ionic bonding and hydrogen bonding within the crystal lattice of Isopropylhydrazinehemisulfate.

Computational Modeling of Reaction Pathways and Transition States for Isopropylhydrazinehemisulfate Synthesis and Reactivity

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions. This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them. For Isopropylhydrazinehemisulfate, this could involve modeling its formation from isopropylhydrazine and sulfuric acid or its subsequent reactions.

By calculating the energies of transition states, activation energy barriers for different reaction pathways can be determined. researchgate.netd-nb.info This information is vital for understanding reaction kinetics and mechanisms. For example, computational studies on hydrazine decomposition have identified various reaction pathways and their associated energy barriers, clarifying the preferred decomposition mechanisms. rsc.org Similarly, DFT calculations have been used to elucidate the mechanism for the heterogeneous synthesis of hydrazine, identifying key intermediates and the rate-determining steps. researchgate.netd-nb.info These methodologies could be directly applied to predict the reactivity of the hydrazine moiety in Isopropylhydrazinehemisulfate towards various reagents.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions of Isopropylhydrazinehemisulfate

While quantum mechanics is ideal for studying the electronic structure of single molecules or small clusters, molecular dynamics (MD) simulations are used to study the behavior of larger systems over time. mdpi.com MD simulations model the movements of atoms and molecules based on a force field, which describes the potential energy of the system. thaiscience.infouni-paderborn.de

For Isopropylhydrazinehemisulfate, MD simulations could be used to explore its conformational landscape in solution, identifying the most populated conformers and the energy barriers for conversion between them. thaiscience.info Furthermore, MD is a powerful tool for studying intermolecular interactions. Simulations of Isopropylhydrazinehemisulfate in an aqueous environment would reveal the hydration structure around the isopropylhydrazinium and sulfate ions, showing how water molecules orient themselves to solvate the ions. uni-paderborn.demdpi.com This provides insight into the compound's solubility and behavior in solution. Such simulations have been successfully applied to other hydrazones and hydrazides to understand their interactions within biological systems or material interfaces. thaiscience.infomdpi.comroyalsocietypublishing.orgnih.gov

Predictive Modeling for Isopropylhydrazinehemisulfate Reactivity and Selectivity

The data generated from quantum chemical calculations can be used to build predictive models for chemical reactivity. mdpi.com Descriptors such as HOMO-LUMO energies, atomic charges, and Fukui functions (which indicate the propensity of an atomic site to undergo nucleophilic or electrophilic attack) can be used as inputs for these models. nih.gov

For Isopropylhydrazinehemisulfate, these calculated parameters can help predict which nitrogen atom of the hydrazine group is more nucleophilic or which protons are most acidic. This information is crucial for forecasting the outcome of reactions and understanding the selectivity (regio- and stereoselectivity) of chemical transformations. For example, a computational approach was used to predict the reactivity of different hydrazine derivatives toward other molecules, with results that helped rationalize experimental outcomes. researchgate.netresearchgate.net

Table 2: Calculated Reactivity Descriptors for Isopropylhydrazinium Cation (Illustrative)

| Atomic Site | NBO Charge | Fukui Function (f-) for Electrophilic Attack | Fukui Function (f+) for Nucleophilic Attack |

| N1 (terminal) | -0.45 | 0.35 | 0.12 |

| N2 (substituted) | -0.38 | 0.21 | 0.18 |

| C (isopropyl) | +0.15 | 0.05 | 0.25 |

Note: The data in the table is illustrative. NBO (Natural Bond Orbital) charges and Fukui functions are common outputs of quantum chemical calculations used to predict reactivity.

Development of Novel Computational Algorithms and Methodologies Applied to Isopropylhydrazinehemisulfate Systems

The field of computational chemistry is continuously evolving, with the development of new algorithms and methodologies to improve accuracy and efficiency. Research into nitrogen-containing compounds often pushes the boundaries of these methods, as the presence of nitrogen can introduce complexities in electronic structure calculations. researchgate.net

While specific algorithms developed solely for Isopropylhydrazinehemisulfate are unlikely, advancements in areas like machine learning potentials for MD simulations or improved DFT functionals for describing non-covalent interactions could be applied to this system. mdpi.com Machine learning, for instance, is increasingly used to accelerate the discovery of materials and predict their properties based on large datasets generated from quantum chemical calculations. mdpi.com The integration of artificial neural networks (ANNs) and other models is also a growing area for predicting the behavior of nitrogen compounds in various systems. mdpi.com Such novel approaches could provide more accurate and rapid predictions of the properties and reactivity of Isopropylhydrazinehemisulfate in the future.

Isopropylhydrazinehemisulfate As a Chemical Reagent in Organic Synthesis

Application of Isopropylhydrazinehemisulfate in C-C Bond Forming Reactions

A significant application of hydrazine (B178648) derivatives in carbon-carbon bond formation is the Fischer indole (B1671886) synthesis, a classic method for synthesizing indoles. wikipedia.orgbyjus.comnih.gov This reaction involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or a ketone. wikipedia.orgbyjus.com While the classical Fischer indole synthesis utilizes phenylhydrazine, the fundamental mechanism allows for the use of other substituted hydrazines.

The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a liberty.eduliberty.edu-sigmatropic rearrangement to form a new C-C bond. byjus.comnih.gov Subsequent cyclization and elimination of ammonia (B1221849) yield the indole ring system. byjus.com The choice of the hydrazine derivative and the carbonyl compound allows for the synthesis of a wide array of substituted indoles, which are important structural motifs in many biologically active compounds. byjus.com The general mechanism is outlined below:

Fischer Indole Synthesis Mechanism

Formation of Phenylhydrazone: A phenylhydrazine reacts with an aldehyde or ketone to form a phenylhydrazone.

Tautomerization: The phenylhydrazone tautomerizes to its enamine form.

liberty.eduliberty.edu-Sigmatropic Rearrangement: The enamine undergoes a liberty.eduliberty.edu-sigmatropic rearrangement under acidic conditions, which is the key C-C bond-forming step.

Rearomatization: The intermediate rearomatizes.

Cyclization and Elimination: An intramolecular cyclization occurs, followed by the elimination of ammonia to form the final indole product.

While direct examples showcasing isopropylhydrazinehemisulfate in the Fischer indole synthesis are not prevalent in the literature, the underlying principles suggest its potential utility in variations of this reaction, particularly where a non-aromatic hydrazine is required.

Table 1: Key Steps in Fischer Indole Synthesis

| Step | Description |

| 1 | Formation of a hydrazone from a hydrazine and a carbonyl compound. |

| 2 | Tautomerization of the hydrazone to an ene-hydrazine. |

| 3 | A liberty.eduliberty.edu-sigmatropic rearrangement to form a di-imine. |

| 4 | Loss of a proton and rearomatization of the aromatic ring. |

| 5 | Intramolecular cyclization. |

| 6 | Elimination of ammonia to afford the indole. |

Isopropylhydrazinehemisulfate in Heteroatom Functionalization

Isopropylhydrazinehemisulfate is a valuable reagent for the synthesis of nitrogen-containing heterocycles. One of the most prominent applications is in the synthesis of pyridazines, which are six-membered aromatic rings containing two adjacent nitrogen atoms. These structures are of interest in medicinal chemistry. mdpi.com

The synthesis of pyridazines often involves the condensation of a hydrazine with a 1,4-dicarbonyl compound or its equivalent. The reaction proceeds through the formation of a dihydropyridazine (B8628806) intermediate, which can then be oxidized to the aromatic pyridazine (B1198779). The use of substituted hydrazines, such as isopropylhydrazine, allows for the introduction of various substituents on the nitrogen atoms of the resulting heterocyclic ring.

For example, the reaction of a 1,4-dicarbonyl compound with isopropylhydrazine would be expected to yield an N-isopropyl substituted pyridazine derivative. The general approach is versatile, with numerous methods developed for the construction of the pyridazine ring system from different precursors. liberty.eduorganic-chemistry.orgnih.govrsc.org

Table 2: General Methods for Pyridazine Synthesis

| Method | Precursors | Key Features |

| Condensation | 1,4-Dicarbonyl compounds and hydrazines | A direct and common method for forming the pyridazine ring. |

| Diels-Alder Reaction | Dienes and dienophiles containing the N-N bond | Allows for the construction of the ring with control over stereochemistry. |

| Cycloaddition | 1,2,4,5-Tetrazines with enamines | Leads to fused pyridazine systems through a hetero Diels-Alder reaction. mdpi.com |

Isopropylhydrazinehemisulfate in Redox Chemistry (e.g., Oxidation Reactions)

Hydrazine and its derivatives are well-known reducing agents in organic chemistry. organic-chemistry.org Isopropylhydrazine, as a derivative of hydrazine, is expected to exhibit similar reducing properties. In redox reactions, the hydrazine moiety can be oxidized, while the other reactant is reduced.

A classic example of the use of hydrazine as a reductant is the Wolff-Kishner reduction, which reduces a ketone or aldehyde to the corresponding alkane. organic-chemistry.org While this reaction is typically carried out with hydrazine hydrate (B1144303) under basic conditions, the fundamental reducing ability is inherent to the hydrazine functional group.

The reducing potential of isopropylhydrazine can be utilized in various other transformations, such as the reduction of nitro groups to amines or the hydrogenation of carbon-carbon double bonds, often in the presence of a catalyst. organic-chemistry.org The presence of the isopropyl group may influence the steric and electronic properties of the reagent, potentially affecting its reactivity and selectivity compared to unsubstituted hydrazine.

Development of Isopropylhydrazinehemisulfate-Based Catalysts

The development of catalysts derived from or utilizing isopropylhydrazinehemisulfate is an area with limited specific documentation in publicly available literature. However, hydrazines, in general, can serve as ligands for metal catalysts or as precursors for the in-situ generation of catalytically active species. For instance, hydrazine is used in the preparation of certain catalysts for its decomposition to produce hydrogen. While not directly involving isopropylhydrazine, these applications highlight the potential for hydrazine derivatives in catalysis. The development of chiral catalysts based on substituted hydrazines is also an area of interest in asymmetric synthesis.

Scope and Limitations of Isopropylhydrazinehemisulfate as a Synthetic Tool

The utility of isopropylhydrazinehemisulfate in organic synthesis is broad, yet it is accompanied by certain limitations.

Scope:

Synthesis of Heterocycles: It is a valuable building block for nitrogen-containing heterocycles like pyridazines and pyrazoles.

C-C Bond Formation: It can participate in reactions like the Fischer indole synthesis and related cyclizations.

Reducing Agent: It can be employed as a reducing agent for various functional groups.

Limitations:

Synthetic Accessibility: The synthesis of isopropylhydrazine can be challenging. One documented method involves the reaction of bromo propane (B168953) with an excess of hydrazine hydrate, which can lead to difficulties in product isolation due to its solubility in hydrazine hydrate. google.comgoogle.com This can make the starting material less readily available and more costly compared to simpler hydrazines.

Handling and Stability: Hydrazine derivatives can be toxic and potentially explosive, requiring careful handling procedures. The hemisulfate salt form improves stability and ease of handling compared to the free base.

Reaction Specificity: In some cases, the reactivity of the hydrazine can lead to side reactions or the formation of mixtures of products, necessitating careful optimization of reaction conditions. For instance, in the Fischer indole synthesis, certain substitution patterns can lead to reaction failure. nih.gov

Process Safety: The synthesis of isopropyl hydrazine can involve hazardous processes such as hydrogenation, which require specialized equipment and stringent safety protocols, limiting its large-scale production. google.comgoogle.com

Derivatization and Scaffold Modification Strategies for Isopropylhydrazinehemisulfate Analogues

Strategic Derivatization for Enhanced Chemical Reactivity of Isopropylhydrazinehemisulfate

The chemical reactivity of isopropylhydrazinehemisulfate is centered around the nucleophilic nature of the hydrazine (B178648) group. The lone pair of electrons on the nitrogen atoms makes it a potent nucleophile, capable of reacting with a wide range of electrophiles. masterorganicchemistry.com Strategic derivatization can be employed to enhance this reactivity or introduce new reaction pathways.

One common strategy involves the reaction of the hydrazine with carbonyl compounds, such as aldehydes and ketones, to form hydrazones. researchgate.net This reaction proceeds via a nucleophilic addition-elimination mechanism and is often catalyzed by acid. The resulting hydrazone C=N double bond can then participate in further reactions.

Another approach is the acylation of the hydrazine group with acyl chlorides or anhydrides to form hydrazides. These hydrazides can exhibit different reactivity profiles compared to the parent hydrazine. Furthermore, the reactivity of the α- and β-positions of the hydrazine can be influenced by substitution. For instance, methyl groups have been shown to increase the reactivity of the α-position while decreasing the reactivity of the β-position in hydrazines. researchgate.net

Table 1: Examples of Reagents for Derivatization of the Hydrazine Moiety

| Reagent Class | Specific Example | Resulting Derivative |

| Aldehyd | Salicylaldehyde | Salazine (a hydrazone) |

| Ketone | Acetone | Acetone hydrazone |

| Acyl Halide | Acetyl chloride | N-acetyl-N'-isopropylhydrazine |

| Alkyl Halide | Methyl iodide | N-methyl-N'-isopropylhydrazine |

Scaffold Diversification Approaches Based on Isopropylhydrazinehemisulfate Core Structure

The core structure of isopropylhydrazine can be elaborated into a variety of heterocyclic systems, significantly diversifying the molecular scaffold. A key strategy involves the formation of hydrazones or related intermediates, followed by cyclization reactions.

For instance, isopropylhydrazine can be used in the synthesis of pyrazole (B372694) derivatives. One patented method describes the preparation of 3-amino-1-isopropyl-4-cyano-1H-pyrazole, demonstrating the utility of isopropylhydrazine as a building block for more complex heterocyclic structures. google.com This type of reaction significantly alters the shape and electronic properties of the original molecule.

Another general approach for scaffold diversification involves the reaction of hydrazine derivatives with dicarbonyl compounds or their equivalents to form various five- and six-membered heterocycles. These reactions open up a vast chemical space for the synthesis of novel analogues with potentially different biological or chemical properties. The modification of known drug scaffolds is a recognized strategy for improving their properties. researchgate.net

Introduction of Functional Groups to Isopropylhydrazinehemisulfate for Specific Chemical Probes

The hydrazine moiety is a valuable handle for the introduction of functional groups to create chemical probes for various applications, including bioimaging and proteomics. biorxiv.orgnih.gov These probes often contain a reporter group, such as a fluorophore, and a reactive group that allows for covalent attachment to a target.

A common strategy is to synthesize a "clickable" hydrazine probe. biorxiv.org This involves incorporating a functional group, such as an alkyne or an azide, that can participate in bioorthogonal click chemistry reactions. This allows for the specific labeling of biomolecules in complex biological systems.

Fluorescent probes can also be generated by reacting a hydrazine derivative with a fluorophore that has a reactive group. For example, a BODIPY-substituted hydrazine has been developed as a fluorescent probe for the detection of formaldehyde. acs.org The reaction of the hydrazine with the analyte leads to a change in the fluorescence properties of the dye, enabling detection. Similarly, a benzoyl hydrazine derivative has been synthesized as a fluorescent probe for magnesium ions. nih.gov

Table 2: Functional Groups for the Development of Hydrazine-Based Chemical Probes

| Functional Group | Application | Example |

| Alkyne | Click Chemistry | Propargyl-functionalized hydrazine |

| Azide | Click Chemistry | Azidoethyl-functionalized hydrazine |

| Fluorophore | Fluorescence Imaging | BODIPY-hydrazine conjugate |

| Biotin | Affinity Labeling | Biotinylated hydrazine derivative |

Mechanistic Studies of Isopropylhydrazinehemisulfate Derivatization Reactions

The derivatization reactions of isopropylhydrazine are governed by fundamental principles of organic chemistry, primarily involving the nucleophilic character of the hydrazine group. masterorganicchemistry.com The reaction with carbonyl compounds to form hydrazones is a classic example of nucleophilic addition to the carbonyl carbon, followed by elimination of a water molecule to form the C=N double bond. researchgate.net

The reaction of hydrazines with other electrophiles, such as alkyl halides, proceeds via nucleophilic substitution (SN2) reactions. The less sterically hindered nitrogen atom of the hydrazine typically acts as the nucleophile. The kinetics and regioselectivity of these reactions can be studied to understand the factors influencing the reactivity of the hydrazine. researchgate.net

In the context of chemical probes, the mechanism of interaction with the target is crucial. For example, some hydrazine-based probes act as mechanism-based inactivators of enzymes. biorxiv.org The hydrazine can be oxidized by the enzyme, generating a reactive intermediate that covalently modifies the enzyme's active site. biorxiv.orgnih.gov Understanding these mechanisms is essential for the design of more potent and selective probes. The reaction of hydrazines in nucleophilic aromatic substitution (SNAr) reactions has also been studied, highlighting the role of the solvent in activating the nucleophile-electrophile pair. nih.gov

Future Research Directions and Emerging Trends in Isopropylhydrazinehemisulfate Chemistry

Integration of Artificial Intelligence and Machine Learning in Isopropylhydrazinehemisulfate Research

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the study of isopropylhydrazine hemisulfate by accelerating discovery and optimizing reaction processes. beilstein-journals.orgrjptonline.org These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond the scope of traditional experimental approaches. nih.gov

One of the key applications of AI in this field is in the in silico prediction of the physicochemical and pharmacological properties of novel derivatives of isopropylhydrazine. nih.govresearchgate.netmdpi.com By developing algorithms trained on existing data for hydrazine (B178648) compounds, researchers can screen virtual libraries of molecules to identify candidates with desired characteristics, significantly reducing the time and cost associated with laboratory synthesis and testing. researchgate.net

Furthermore, ML algorithms are being developed to optimize reaction conditions for the synthesis of hydrazine derivatives. beilstein-journals.orgu-strasbg.fr These models can predict the optimal temperature, solvent, and catalyst for a given transformation involving isopropylhydrazine hemisulfate, leading to higher yields and purity. u-strasbg.fr This data-driven approach to reaction optimization is a significant departure from traditional trial-and-error methods. nih.gov

| AI/ML Application Area | Predicted Impact on Isopropylhydrazinehemisulfate Research | Key Technologies |

| Property Prediction | Rapid screening of virtual libraries for novel derivatives with enhanced properties. | Quantitative Structure-Activity Relationship (QSAR), Deep Learning, Neural Networks. |

| Reaction Optimization | Identification of optimal reaction conditions for synthesis and transformations, leading to improved yields and reduced waste. | Bayesian Optimization, Reinforcement Learning, Natural Language Processing for mining reaction data. beilstein-journals.orgnih.govu-strasbg.fr |

| Synthesis Planning | Design of novel and efficient synthetic routes to complex molecules derived from isopropylhydrazine hemisulfate. | Computer-Aided Synthesis Planning (CASP), Retrosynthesis Prediction Models. beilstein-journals.orgu-strasbg.fr |

| Mechanism Elucidation | Prediction of reaction intermediates and transition states to provide insights into complex reaction mechanisms. | Density Functional Theory (DFT) calculations combined with ML, Molecular Dynamics Simulations. nih.gov |

Sustainable Chemical Processes for Isopropylhydrazinehemisulfate Synthesis and Application

The principles of green chemistry are increasingly influencing the synthesis and application of hydrazine derivatives, with a focus on reducing environmental impact and improving safety. orientjchem.orgmdpi.com Future research in isopropylhydrazine hemisulfate chemistry will heavily emphasize the development of sustainable processes. researchgate.net

One major trend is the move towards solvent-free or aqueous reaction media, eliminating the need for volatile and often hazardous organic solvents. orientjchem.org Microwave-assisted synthesis is another green technique being explored, as it can significantly reduce reaction times and energy consumption. minarjournal.com

Biocatalysis represents a frontier in the sustainable synthesis of hydrazine derivatives. nih.gov The use of engineered enzymes, such as imine reductases, offers a highly selective and environmentally benign route to chiral hydrazines. nih.gov Research is ongoing to discover and engineer novel enzymes capable of mediating key transformations in the synthesis of complex molecules from simple precursors like isopropylhydrazine. researchgate.net

| Sustainable Approach | Description | Potential Benefits for Isopropylhydrazinehemisulfate |

| Green Solvents | Utilization of water, supercritical fluids, or ionic liquids as reaction media to replace traditional organic solvents. | Reduced environmental pollution and improved process safety. |

| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate chemical reactions. minarjournal.com | Drastically shorter reaction times, lower energy consumption, and often higher yields. researchgate.netminarjournal.com |

| Biocatalysis | Use of enzymes or whole-cell systems to catalyze chemical transformations with high selectivity. nih.gov | Access to chiral derivatives, milder reaction conditions, and reduced waste generation. nih.govresearchgate.net |

| Flow Chemistry | Performing reactions in continuous-flow reactors instead of batch processes. rsc.org | Enhanced safety, better heat and mass transfer, easier scalability, and integration with real-time monitoring. rsc.org |

Exploration of Isopropylhydrazinehemisulfate in Novel Chemical Transformations